molecular formula C11H26N2O3 B7970663 N'-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate

N'-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate

Cat. No.: B7970663
M. Wt: 234.34 g/mol
InChI Key: IBJODALEOXXILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis:
N'-Cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate is a tertiary amine derivative of 1,2-ethanediamine (ethylenediamine). Its structure features:

  • A cyclopentyl group attached to the N' (secondary amine) position.
  • N,N-dimethyl substitution on the primary amine groups.
  • An acetate counterion and hydration water, forming a stable salt .

Applications: The compound was listed as a specialty chemical by CymitQuimica but is currently discontinued, suggesting niche applications in research or catalysis.

Properties

IUPAC Name

acetic acid;N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.C2H4O2.H2O/c1-11(2)8-7-10-9-5-3-4-6-9;1-2(3)4;/h9-10H,3-8H2,1-2H3;1H3,(H,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJODALEOXXILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)CCNC1CCCC1.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate typically involves the reaction of cyclopentylamine with N,N-dimethyl-1,2-ethanediamine in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the acetate hydrate form.

Industrial Production Methods

In an industrial setting, the production of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
N'-Cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate N'-cyclopentyl, N,N-dimethyl, acetate hydrate ~265 (estimated) Moderate hydrophobicity, polar salt form Discontinued; potential surfactant
N,N'-Dimethyl-1,2-ethanediamine (DMEDA) N,N'-dimethyl 104.17 High hydrophilicity, strong H-bonding BPA binding, polymer degradation
N’-Ethyl-N,N-dimethyl-1,2-ethanediamine N’-ethyl, N,N-dimethyl 130.23 Lower hydrophobicity vs. cyclopentyl Biochar feedstock additive
(1R,2R)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethanediamine N,N'-dimethyl, 1,2-diphenyl 240.34 Chiral, aromatic Asymmetric catalysis
N,N,N',N'-Tetramethyl-1,2-ethanediamine Fully methylated 116.21 High electron-donating capacity Electro-organocatalysis for CO₂ conversion

Key Observations :

  • Hydrophobicity: The cyclopentyl group in the target compound enhances hydrophobicity compared to ethyl (N’-ethyl analog) or methyl (DMEDA) substituents. This balances hydrophilic (dimethylamino) and hydrophobic (cyclopentyl) regions, a trait critical for surfactants .
  • Solubility : The acetate salt form improves aqueous solubility relative to free bases (e.g., diphenyl derivatives in ).
Surfactant Activity :
  • highlights that shortening the hydrophilic head (e.g., using N,N-dimethyl-1,2-ethanediamine instead of propanediamine) optimizes surfactant interfacial performance. The cyclopentyl analog likely improves thermal stability due to hydrophobic interactions but may reduce solubility in polar media .
Catalysis :
  • N,N,N',N'-Tetramethyl-1,2-ethanediamine exhibits strong electron-donating capacity, enabling CO₂ conversion to formaldehyde. The cyclopentyl analog’s steric bulk may limit similar catalytic efficiency but could enhance selectivity in asymmetric reactions .

Stability and Environmental Impact

  • Thermal Stability : Cyclopentyl derivatives are expected to exhibit higher thermal resistance than ethyl or methyl analogs due to stronger hydrophobic packing .
  • Degradation : N’-Ethyl-N,N-dimethyl-1,2-ethanediamine is detected in biochar feedstocks, suggesting susceptibility to thermal degradation. The cyclopentyl analog’s stability in similar conditions remains unstudied but may differ due to its complex structure .

Biological Activity

N'-cyclopentyl-N,N-dimethyl-1,2-ethanediamine acetate hydrate is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : The compound is characterized by its cyclopentyl group and dimethyl groups attached to the ethanediamine backbone. Its chemical formula can be summarized as follows:

PropertyDescription
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
SolubilitySoluble in water and organic solvents

Synthesis : The synthesis of this compound typically involves the reaction of cyclopentylamine with N,N-dimethyl-1,2-ethanediamine in the presence of acetic acid. The reaction conditions are optimized for yield and purity, often utilizing crystallization for purification.

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It binds to specific sites on proteins, altering their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular functions, making it a subject of interest in pharmacological studies.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are significant as they can mitigate oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The compound's ability to scavenge free radicals may contribute to its potential therapeutic effects .

In Vitro Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antioxidant Activity : A study demonstrated that similar amine compounds showed significant antioxidant activity through various assays such as DPPH radical scavenging and total antioxidant capacity measurements .
  • Enzyme Interaction : Investigations into the interaction with enzymes have shown that the compound may inhibit certain enzyme activities related to metabolic pathways. This inhibition could have implications for drug design targeting metabolic disorders .

Pharmacological Applications

The compound is being studied for its potential use as a pharmaceutical intermediate. Its unique structure may allow it to serve as a scaffold for developing new drugs targeting specific biological pathways. Ongoing research aims to elucidate its efficacy in preclinical models .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

CompoundKey Features
N,N-dimethyl-1,2-ethanediamineLacks cyclopentyl group; simpler structure
N-cyclopentyl-1,2-ethanediamineLacks dimethyl groups; different sterics
N,N-dimethylcyclopentylamineContains cyclopentyl group; differs in position

This compound stands out due to its combination of structural features that influence its biological interactions and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.